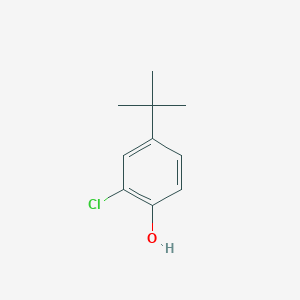

4-tert-Butyl-2-chlorophenol

Description

The exact mass of the compound 4-tert-Butyl-2-chlorophenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8464. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-tert-Butyl-2-chlorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-Butyl-2-chlorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-tert-butyl-2-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLINSMUYJWPBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059164 | |

| Record name | Phenol, 2-chloro-4-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-28-2 | |

| Record name | 4-tert-Butyl-2-chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butyl-2-chlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butyl-2-chlorophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-chloro-4-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-chloro-4-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butyl-2-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYL-2-CHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XAP5L8U19Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-tert-Butyl-2-chlorophenol (CAS 98-28-2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties, synthesis, and biological activities of 4-tert-Butyl-2-chlorophenol (CAS 98-28-2), a chlorinated alkylphenol with diverse industrial applications and notable biological effects. This document is intended to serve as a comprehensive resource, consolidating key data and methodologies to support research and development efforts.

Core Properties

4-tert-Butyl-2-chlorophenol is a white to light yellow solid at room temperature.[1] Its chemical structure features a phenol ring substituted with a tert-butyl group at the 4-position and a chlorine atom at the 2-position.[1] This substitution pattern imparts specific physicochemical properties that influence its solubility, stability, and biological interactions.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of 4-tert-Butyl-2-chlorophenol is presented in the tables below. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of 4-tert-Butyl-2-chlorophenol

| Property | Value | Reference |

| CAS Number | 98-28-2 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₃ClO | [1][2][3][4] |

| Molecular Weight | 184.66 g/mol | [2][3][4] |

| Boiling Point | 301.53 °C (574.68 K) | [5] |

| logP (octanol/water) | 3.343 | [5] |

| Appearance | White to light yellow solid | [1] |

| Solubility | Moderately soluble in organic solvents, less soluble in water | [1] |

Table 2: Spectral Data of 4-tert-Butyl-2-chlorophenol

| Spectral Data Type | Key Features | Reference |

| ¹H NMR | Data available in spectral databases. | [4] |

| ¹³C NMR | Data available in spectral databases. | |

| Mass Spectrometry | GC-MS data available, molecular ion peak consistent with formula. | [2][3] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra available. | [3] |

| Raman Spectroscopy | Data available in spectral databases. |

Experimental Protocols

Synthesis of 4-tert-Butyl-2-chlorophenol

A common laboratory-scale synthesis of 4-tert-Butyl-2-chlorophenol involves the chlorination of 4-tert-butylphenol.[1]

Materials:

-

4-tert-Butylphenol

-

Sulfuryl chloride (SO₂Cl₂)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

-

Petroleum Ether

Procedure: [1]

-

Dissolve 4-tert-butylphenol (1.0 eq) and sulfuryl chloride (1.04 eq) in dichloromethane at 0°C.

-

Slowly add methanol (1.04 eq) to the reaction mixture at 0°C.

-

Allow the mixture to stir overnight at room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under vacuum.

-

Purify the crude product by column chromatography using a petroleum ether/ethyl acetate (50:1) solvent system to yield pure 4-tert-butyl-2-chloro-phenol.

Analytical Methodology: Quantification and Metabolite Identification

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary analytical techniques for the quantification of 4-tert-Butyl-2-chlorophenol and the identification of its metabolites.[6]

Sample Preparation (for environmental or biological matrices):

-

Extraction of the analyte from the sample matrix using a suitable organic solvent (e.g., ethyl acetate, n-hexane).

-

For GC-MS analysis of polar metabolites, a derivatization step (e.g., trimethylsilylation) may be necessary.[6]

HPLC Analysis: [6]

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the analyte.

GC-MS Analysis: [6]

-

Column: A non-polar capillary column (e.g., SE-30) is suitable.[2]

-

Carrier Gas: Helium.

-

Ionization: Electron ionization (EI).

-

Detection: Mass analyzer to identify and quantify the fragments.

Biological Activity and Signaling Pathways

4-tert-Butyl-2-chlorophenol exhibits a range of biological activities, including antimicrobial properties and toxicity.[1][7] Its environmental persistence and potential health effects have been a subject of study.

Microbial Degradation Pathway

Certain microorganisms, such as Sphingobium fuliginis TIK-1, can utilize 4-tert-Butyl-2-chlorophenol as a sole carbon source.[5] The degradation proceeds through an initial hydroxylation followed by a meta-cleavage pathway.

Potential Apoptotic Signaling Pathway

While specific signaling pathways for 4-tert-Butyl-2-chlorophenol in human cells are not extensively documented, studies on the closely related compound, 4-tert-butylphenol (4-t-BP), provide insights into its potential mechanisms of toxicity. In zebrafish, 4-t-BP has been shown to induce apoptosis through the p53-bcl-2/bax-caspase-3 pathway.[8] This suggests a plausible mechanism of action for 4-tert-Butyl-2-chlorophenol.

Safety and Handling

4-tert-Butyl-2-chlorophenol is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[9]

GHS Hazard Statements: [9]

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H318: Causes serious eye damage

-

H335: May cause respiratory irritation

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or under a fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, well-ventilated place.

This technical guide provides a foundational understanding of 4-tert-Butyl-2-chlorophenol. For more detailed information, researchers are encouraged to consult the cited literature.

References

- 1. 4-tert-Butyl-2-chlorophenol synthesis - chemicalbook [chemicalbook.com]

- 2. 4-tert-Butyl-2-chlorophenol [webbook.nist.gov]

- 3. 4-tert-Butyl-2-chlorophenol [webbook.nist.gov]

- 4. 4-tert-Butyl-2-chlorophenol [webbook.nist.gov]

- 5. 4-tert-Butyl-2-chlorophenol | 98-28-2 | Benchchem [benchchem.com]

- 6. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS 98-28-2: 4-tert-Butyl-2-chlorophenol | CymitQuimica [cymitquimica.com]

- 8. The toxicity of 4-tert-butylphenol in early development of zebrafish: morphological abnormality, cardiotoxicity, and hypopigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-tert-Butyl-2-chlorophenol | C10H13ClO | CID 7380 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-tert-Butyl-2-chlorophenol molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of the molecular structure and key physicochemical properties of 4-tert-Butyl-2-chlorophenol, a compound of interest in various chemical and pharmaceutical research domains.

Core Molecular Data

The fundamental molecular and physical properties of 4-tert-Butyl-2-chlorophenol are summarized in the table below. This data is essential for experimental design, analytical method development, and computational modeling.

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₁₃ClO | [1][2][3][4][5] |

| Molecular Weight | 184.66 g/mol | [1][3][4] |

| Exact Mass | 184.0654927 Da | [1] |

| IUPAC Name | 4-tert-butyl-2-chlorophenol | [1][2] |

| CAS Registry Number | 98-28-2 | [1][2][6] |

| Synonyms | 2-Chloro-4-tert-butylphenol, Phenol, 2-chloro-4-(1,1-dimethylethyl)- | [1][2][4] |

Molecular Structure and Visualization

4-tert-Butyl-2-chlorophenol is an aromatic organic compound. Its structure consists of a phenol ring substituted with a chlorine atom at the second position and a tert-butyl group at the fourth position relative to the hydroxyl group. This substitution pattern dictates its chemical reactivity and physical properties.

Caption: Molecular structure of 4-tert-Butyl-2-chlorophenol.

Experimental Protocols

While this document focuses on the core molecular properties, researchers interested in experimental applications can find detailed protocols in various scientific databases. For instance, retention indices in non-polar columns for gas chromatography have been reported, which is crucial for separation and identification.[2][6] Further experimental details regarding its synthesis, reactivity, and potential biological activity can be found in specialized chemical and patent literature.[1]

This guide serves as a foundational resource for professionals engaged in research and development activities involving 4-tert-Butyl-2-chlorophenol. The provided data and structural visualization are intended to facilitate further investigation and application of this compound.

References

4-tert-Butyl-2-chlorophenol physical and chemical properties

An In-depth Technical Guide to 4-tert-Butyl-2-chlorophenol

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-tert-Butyl-2-chlorophenol, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and visualizations to facilitate a thorough understanding of this compound.

Core Physical and Chemical Properties

4-tert-Butyl-2-chlorophenol is an organic compound belonging to the class of chlorophenols.[1] It is characterized by a phenol ring substituted with a chlorine atom at the second position and a tert-butyl group at the fourth position.[1] This substitution pattern imparts specific physical and chemical characteristics to the molecule. At room temperature, it typically appears as a white to light yellow solid.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃ClO | [1][2][3][4][5] |

| Molecular Weight | 184.66 g/mol | [2][3][4][6] |

| CAS Number | 98-28-2 | [1][2][3][4][5] |

| Appearance | Colorless or white solid | [7] |

| Melting Point | 42.8 °C (109.0 °F; 315.9 K) | [7] |

| Boiling Point | 85-86 °C | [3] |

| Density | 1.099 g/cm³ @ 20 °C | [3] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and acetone. | [1][8] |

| pKa | 8.71 ± 0.18 (Predicted) | [5] |

| Flash Point | 98.2 °C | [3] |

| Refractive Index | 1.529 | [3] |

| LogP (Octanol/Water Partition Coefficient) | 3.343 - 3.9 | [3][5][9] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 4-tert-Butyl-2-chlorophenol.

| Spectrum Type | Key Information | Source(s) |

| Mass Spectrometry (MS) | Available through NIST Mass Spectrometry Data Center. | [2][6][10] |

| Infrared (IR) Spectrum | Vapor phase IR spectra are available. | [2][6] |

| ¹H NMR Spectrum | Data available from various sources. | [6][11] |

| ¹³C NMR Spectrum | Data available from various sources. | [6] |

| Raman Spectrum | Available. | [6] |

Experimental Protocols

Synthesis of 4-tert-Butyl-2-chlorophenol

A common laboratory-scale synthesis involves the chlorination of 4-tert-butylphenol.[12][13]

Materials:

-

4-tert-Butylphenol (40.0 g, 0.27 mol)

-

Sulfuryl chloride (SO₂Cl₂) (37.5 g, 0.28 mol)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH) (9.0 g, 0.28 mol)

-

Water

-

Ethyl acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Petroleum Ether

Procedure:

-

Dissolve 4-tert-butylphenol and sulfuryl chloride in dichloromethane in a reaction vessel.

-

Cool the solution to 0°C.

-

Slowly add methanol to the reaction mixture at 0°C.[13]

-

After the addition is complete, allow the mixture to stir overnight at room temperature.[12][13]

-

Extract the aqueous solution with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.[12][13]

-

Filter the solution and concentrate it under vacuum.

-

Purify the residue using column chromatography with a mobile phase of Petroleum Ether/EtOAc (50:1) to yield the final product.[12][13]

This method has been reported to achieve a yield of up to 95%.[12][13]

Caption: Synthesis workflow for 4-tert-Butyl-2-chlorophenol.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for the analysis of chlorophenols, including 4-tert-Butyl-2-chlorophenol.

HPLC Method for Chlorophenol Determination:

-

Column: Kromasil 100 C18 (150 mm × 4.6 mm × 5 µm)[14]

-

Mobile Phase: Acetonitrile and water (60:40)[14]

-

Flow Rate: 1.0 mL/min[14]

-

Column Temperature: 30 °C[14]

-

Detection: UV spectrophotometry at specific wavelengths for different chlorophenols.[14]

GC-MS for Metabolite Analysis:

-

GC-MS is employed to identify and quantify metabolites of 4-tert-butylphenol, which can include chlorinated derivatives.[15] The specific parameters for the GC column, temperature program, and MS detector would be optimized based on the target analytes.

Caption: Analytical workflow for 4-tert-Butyl-2-chlorophenol.

Chemical Reactivity and Applications

-

Reactivity: As a phenol, 4-tert-Butyl-2-chlorophenol can undergo electrophilic substitution and oxidation reactions.[1] The phenolic hydroxyl group can be deprotonated, and the aromatic ring is activated towards further substitution. The chlorine atom can also be substituted by strong nucleophiles under certain conditions.[13]

-

Applications: It exhibits antimicrobial properties, making it useful as a preservative in cosmetics and personal care products.[1][8] It also serves as an intermediate in the synthesis of insecticides and phenolic resins.[1]

Caption: Relationship between structure and properties.

Safety and Handling

4-tert-Butyl-2-chlorophenol is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[6][16] It is also noted to cause serious eye damage.[6]

Precautionary Measures:

-

Handling: Use only in well-ventilated areas and avoid breathing dust, fumes, gas, mist, vapors, or spray.[16] Wash hands and any exposed skin thoroughly after handling.[16] Do not eat, drink, or smoke when using this product.[16]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[16]

-

First Aid:

-

Skin Contact: Wash with plenty of soap and water.[16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[16]

-

Ingestion: Rinse mouth and seek medical attention.[16]

-

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[16]

References

- 1. CAS 98-28-2: 4-tert-Butyl-2-chlorophenol | CymitQuimica [cymitquimica.com]

- 2. 4-tert-Butyl-2-chlorophenol [webbook.nist.gov]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. Page loading... [guidechem.com]

- 6. 4-tert-Butyl-2-chlorophenol | C10H13ClO | CID 7380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy 4-tert-Butyl-2-chlorophenol at Attractive Price, Analytical Standard CAS 98-28-2 [nacchemical.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 4-tert-Butyl-2-chlorophenol (CAS 98-28-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. 4-tert-Butyl-2-chlorophenol [webbook.nist.gov]

- 11. 4-tert-Butyl-2-chlorophenol(98-28-2) 1H NMR spectrum [chemicalbook.com]

- 12. 4-tert-Butyl-2-chlorophenol synthesis - chemicalbook [chemicalbook.com]

- 13. 4-tert-Butyl-2-chlorophenol | 98-28-2 | Benchchem [benchchem.com]

- 14. asianpubs.org [asianpubs.org]

- 15. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

4-tert-Butyl-2-chlorophenol IUPAC name and synonyms

An In-depth Technical Guide to 4-tert-Butyl-2-chlorophenol

This technical guide provides a comprehensive overview of 4-tert-Butyl-2-chlorophenol, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and biological significance.

Chemical Identity

IUPAC Name: 4-tert-butyl-2-chlorophenol[1]

Synonyms:

Physicochemical Properties

The following table summarizes the key quantitative data for 4-tert-Butyl-2-chlorophenol.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃ClO | [1][4] |

| Molecular Weight | 184.66 g/mol | [1] |

| Appearance | Colorless or white solid | [5] |

| Melting Point | 42.8 °C | [5] |

| Boiling Point | 85-86 °C | [6] |

| Density | 1.099 g/cm³ at 20 °C | [6] |

| pKa | 8.71 ± 0.18 (Predicted) | [4] |

| LogP (Octanol/Water Partition Coefficient) | 3.343 | [7] |

Experimental Protocols

Synthesis of 4-tert-Butyl-2-chlorophenol

A common laboratory-scale synthesis involves the chlorination of 4-tert-butylphenol using sulfuryl chloride (SO₂Cl₂).[7][8]

Materials:

-

4-tert-butylphenol

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

Procedure:

-

Dissolve 4-tert-butylphenol (e.g., 40.0 g, 0.27 mol) and SO₂Cl₂ (e.g., 37.5 g, 0.28 mol) in CH₂Cl₂ in a reaction vessel.[7][8]

-

Slowly add MeOH (e.g., 9.0 g, 0.28 mol) to the reaction mixture.[7][8]

-

After the addition is complete, allow the mixture to stir overnight at room temperature.[7][8]

-

Quench the reaction by adding water (e.g., 200 mL).[8]

-

Combine the organic layers and dry over anhydrous Na₂SO₄.[8]

-

Filter the solution and concentrate it under vacuum to remove the solvent.[8]

-

Purify the resulting residue by column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 50:1) as the eluent to yield pure 4-tert-butyl-2-chlorophenol.[7][8]

Analytical Methods

The identification and quantification of 4-tert-Butyl-2-chlorophenol are typically performed using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure.

-

Application: Used to determine the concentration of 4-tert-butylphenol and its degradation products like 4-tert-butylcatechol.[9]

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: GC separates volatile compounds in a mixture, which are then ionized and detected by a mass spectrometer based on their mass-to-charge ratio.

-

Application: Employed for the analysis of metabolites of 4-tert-butylphenol, such as 3,3-dimethyl-2-butanone.[9] It is also used in the analysis of its parent compound, crufomate, and its metabolites.[10]

Biological Activity and Signaling

4-tert-Butyl-2-chlorophenol exhibits antimicrobial properties and is used in various industrial and household products.[2][7] Its mechanism of action is believed to involve interactions with biological macromolecules. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially disrupting their function.[7] The tert-butyl group introduces steric hindrance that can influence its binding and reactivity.[7]

In environmental contexts, certain microorganisms can degrade 4-tert-Butyl-2-chlorophenol. For instance, the bacterium Sphingobium fuliginis can utilize it as a carbon source. The degradation pathway involves an initial hydroxylation to form 4-tert-butylcatechol, which then undergoes meta-cleavage.[9]

Furthermore, 4-tert-Butyl-2-chlorophenol is a known metabolite of the organophosphate insecticide crufomate.[10] In rats, crufomate is metabolized in the small intestine to several compounds, including 4-tert-Butyl-2-chlorophenol and its glucuronide conjugate.[10]

Visualizations

References

- 1. 4-tert-Butyl-2-chlorophenol | C10H13ClO | CID 7380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 98-28-2: 4-tert-Butyl-2-chlorophenol | CymitQuimica [cymitquimica.com]

- 3. 4-tert-Butyl-2-chlorophenol [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. Buy 4-tert-Butyl-2-chlorophenol at Attractive Price, Analytical Standard CAS 98-28-2 [nacchemical.com]

- 6. echemi.com [echemi.com]

- 7. 4-tert-Butyl-2-chlorophenol | 98-28-2 | Benchchem [benchchem.com]

- 8. 4-tert-Butyl-2-chlorophenol synthesis - chemicalbook [chemicalbook.com]

- 9. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rat intestinal metabolism of crufomate (4-tert-butyl-2-chlorophenyl methyl methylphosphoramidate) - PubMed [pubmed.ncbi.nlm.nih.gov]

Mass spectrometry (GC-MS) data for 4-tert-Butyl-2-chlorophenol

An In-depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-tert-Butyl-2-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodology for the identification and quantification of 4-tert-Butyl-2-chlorophenol using Gas Chromatography-Mass Spectrometry (GC-MS). This document details the mass spectrometry data, experimental protocols, and relevant metabolic and degradation pathways.

Compound Information

-

Compound Name: 4-tert-Butyl-2-chlorophenol

-

Synonyms: 2-Chloro-4-tert-butylphenol, Phenol, 2-chloro-4-(1,1-dimethylethyl)-[1][2]

Mass Spectrometry Data (Electron Ionization)

The electron ionization (EI) mass spectrum of 4-tert-Butyl-2-chlorophenol is characterized by a series of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity, are summarized in the table below. This data is crucial for the identification of the compound in a sample matrix.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |

| 128 | Most Abundant | [M - C₄H₉ - H]⁺ |

| 141 | High | [M - C₃H₆ - H]⁺ |

| 169 | High | [M - CH₃]⁺ |

| 171 | Moderate | Isotope peak of m/z 169 |

| 184 | Moderate | Molecular Ion [M]⁺ |

| 186 | Low | Isotope peak of [M]⁺ |

Data compiled from public spectral databases.[3]

Experimental Protocol: GC-MS Analysis

The following protocol outlines a typical workflow for the analysis of 4-tert-Butyl-2-chlorophenol in a given sample. This method is based on established procedures for the analysis of chlorophenols in various matrices.[4][5][6]

Sample Preparation and Derivatization

Due to the polarity of phenolic compounds, which can lead to poor chromatographic peak shape, a derivatization step is often employed.[6] Acetylation is a common and effective method for this purpose.[6]

-

Extraction: For aqueous samples, extraction can be performed using liquid-liquid extraction with a suitable solvent like hexane or via solid-phase extraction (SPE).[4][7] For solid samples, ultrasonic solvent extraction may be employed.[8]

-

Derivatization (Acetylation):

-

Internal Standard: For accurate quantification, an internal standard (e.g., a deuterated analog) should be added to the sample prior to extraction.[4]

Gas Chromatography (GC) Conditions

The following GC parameters are recommended for the separation of the derivatized analyte.

| Parameter | Value |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[8] |

| Injector Temperature | 250 °C[8] |

| Injection Mode | Splitless[8] |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min[8] |

| Oven Temperature Program | Initial temperature of 60 °C held for 1 min, ramped to 245 °C at 10 °C/min and held for 5 min, then ramped to 300 °C at 10 °C/min and held for 1 min.[8] |

Mass Spectrometry (MS) Conditions

The mass spectrometer is operated in electron ionization (EI) mode.

| Parameter | Value |

| Ion Source Temperature | 230 °C[8] |

| Interface Temperature | 280 °C[8] |

| Electron Energy | 70 eV[8] |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

For targeted analysis and enhanced sensitivity, SIM mode is recommended, monitoring the characteristic ions of 4-tert-Butyl-2-chlorophenol (e.g., m/z 128, 169, 184).

Visualizations

GC-MS Experimental Workflow

The following diagram illustrates the key steps in the GC-MS analysis of 4-tert-Butyl-2-chlorophenol.

Potential Degradation Pathways

4-tert-Butyl-2-chlorophenol can undergo several degradation reactions in the environment. The primary pathways include dechlorination and hydroxylation. Monitoring for these degradation products can be important in environmental toxicology studies.[9]

References

- 1. 4-tert-Butyl-2-chlorophenol [webbook.nist.gov]

- 2. 4-tert-Butyl-2-chlorophenol [webbook.nist.gov]

- 3. 4-tert-Butyl-2-chlorophenol | C10H13ClO | CID 7380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Analysis of Pentachlorophenol and Other Chlorinated Phenols in Biological Samples by Gas Chromatography or Liquid Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. gcms.cz [gcms.cz]

- 7. researchgate.net [researchgate.net]

- 8. iwaponline.com [iwaponline.com]

- 9. 4-tert-Butyl-2-chlorophenol | 98-28-2 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of 4-tert-Butyl-2-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-tert-Butyl-2-chlorophenol. It details the characteristic vibrational frequencies, outlines a precise experimental protocol for spectral acquisition, and presents a logical workflow for the analysis. This document is intended to serve as a critical resource for professionals in research, and drug development who utilize IR spectroscopy for the identification, characterization, and quality control of this compound.

Core Data Presentation

The infrared spectrum of 4-tert-Butyl-2-chlorophenol is characterized by a unique fingerprint of absorption bands corresponding to its specific functional groups. The quantitative data, derived from the National Institute of Standards and Technology (NIST) gas-phase IR spectrum, is summarized in the table below for straightforward interpretation and comparison.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3600 | Weak | Free O-H Stretch |

| 3000 - 3100 | Weak to Medium | Aromatic C-H Stretch |

| 2850 - 3000 | Medium to Strong | Aliphatic C-H Stretch (tert-butyl) |

| 1450 - 1600 | Medium to Strong | Aromatic C=C Ring Stretch |

| ~1400 | Medium | C-H Bend (tert-butyl) |

| 1200 - 1300 | Strong | C-O Stretch (Phenolic) |

| 1000 - 1100 | Medium | C-Cl Stretch |

| 800 - 900 | Strong | Aromatic C-H Out-of-Plane Bend |

Detailed Spectral Interpretation

The infrared spectrum of 4-tert-Butyl-2-chlorophenol reveals key structural features through its distinct absorption bands:

-

O-H Region: A weak band is anticipated around 3600 cm⁻¹ corresponding to the free hydroxyl (O-H) stretching vibration. In a condensed phase (solid or liquid), this peak would typically broaden and shift to a lower frequency (around 3200-3400 cm⁻¹) due to intermolecular hydrogen bonding.

-

C-H Stretching Region: The spectrum displays absorptions in the 3000-3100 cm⁻¹ range, which are characteristic of C-H stretching vibrations within the aromatic ring. Additionally, a series of medium to strong bands are observed between 2850 cm⁻¹ and 3000 cm⁻¹, indicative of the aliphatic C-H stretching of the tert-butyl group.

-

Aromatic Region: Strong absorptions in the 1450-1600 cm⁻¹ region are attributed to the C=C stretching vibrations of the aromatic ring. The precise positions and number of these peaks can provide information about the substitution pattern of the ring.

-

Fingerprint Region:

-

A medium intensity peak around 1400 cm⁻¹ is characteristic of the C-H bending vibration of the tert-butyl group.

-

A strong band in the 1200-1300 cm⁻¹ range is assigned to the C-O stretching vibration of the phenolic hydroxyl group.

-

The C-Cl stretching vibration is expected to produce a medium intensity band in the 1000-1100 cm⁻¹ region.

-

A strong absorption in the 800-900 cm⁻¹ range is due to the out-of-plane C-H bending of the aromatic ring, which is often diagnostic of the substitution pattern.

-

Experimental Protocols

The following protocol outlines a standard procedure for obtaining a high-quality infrared spectrum of solid 4-tert-Butyl-2-chlorophenol using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

Objective: To acquire the infrared spectrum of 4-tert-Butyl-2-chlorophenol.

Materials:

-

4-tert-Butyl-2-chlorophenol sample

-

Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

-

Spatula

-

Methanol or isopropanol for cleaning

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and ATR accessory are clean and calibrated according to the manufacturer's instructions.

-

Record a background spectrum to account for atmospheric and instrumental interferences.

-

-

Sample Preparation:

-

Place a small, representative amount of the solid 4-tert-Butyl-2-chlorophenol sample onto the ATR crystal using a clean spatula.

-

Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Spectral Acquisition:

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Perform a background subtraction using the previously recorded background spectrum.

-

If necessary, apply an ATR correction to the spectrum.

-

Label the significant peaks and correlate them with the corresponding functional group vibrations.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., methanol or isopropanol) and a lint-free wipe to remove all traces of the sample.

-

Visualization of Analytical Workflow

The logical flow of infrared spectrum analysis, from initial sample handling to final interpretation, is a critical process for ensuring accurate and reproducible results. The following diagram, generated using Graphviz, illustrates this workflow.

Caption: Logical workflow for the infrared spectrum analysis of 4-tert-Butyl-2-chlorophenol.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activity of 4-tert-Butyl-2-chlorophenol Derivatives

This technical guide provides a comprehensive overview of the biological activities associated with 4-tert-Butyl-2-chlorophenol and its structurally related derivatives. Given the limited publicly available data on 4-tert-Butyl-2-chlorophenol, this document draws upon extensive research into its close analogs, particularly 2,4-di-tert-butylphenol (2,4-DTBP), to elucidate the potential therapeutic applications of this class of compounds. The guide covers key biological activities, including antimicrobial, antioxidant, and antitumor effects, supported by quantitative data, detailed experimental protocols, and mechanistic signaling pathways.

Core Biological Activities

4-tert-Butyl-2-chlorophenol is an alkylphenol compound utilized in industrial applications, such as in the synthesis of resins and as a chemical intermediate.[1] Its biological activity, along with that of its derivatives, is a subject of growing interest due to potential environmental and health impacts.[1] The phenolic hydroxyl group, the chlorine atom, and the steric hindrance provided by the tert-butyl group are key structural features that dictate its interaction with biological molecules and its overall activity.[1]

Antimicrobial Activity

Antitumor Activity

Derivatives of 4-tert-Butyl-2-chlorophenol, notably 2,4-DTBP, have demonstrated significant anticancer properties.[4] The primary mechanism involves the induction of apoptosis (programmed cell death) in cancer cells.[4][5] Studies on human colorectal cancer cells (HCT116) have shown that 2,4-DTBP inhibits cell proliferation and promotes apoptosis by downregulating the expression of anti-apoptotic proteins Bcl-2 and Survivin.[6] This leads to the activation of the intrinsic apoptotic cascade.[4][6]

Antioxidant Activity

Phenolic compounds are well-established antioxidants that function primarily as free radical scavengers. The mechanism involves the donation of a hydrogen atom from the hydroxyl group to neutralize reactive oxygen species (ROS), thus terminating oxidative chain reactions.[7] The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring, a process enhanced by bulky alkyl substituents.[7]

Endocrine Disruption and Signaling Pathway Modulation

4-tert-Butyl-2-chlorophenol and its parent compound, 4-tert-butylphenol (4-tBP), are recognized as endocrine-disrupting chemicals (EDCs).[1][8] Chronic exposure to 4-tBP has been shown to induce hepatotoxicity by disrupting glycogen metabolism and critical insulin signaling pathways, including the IRS1/AKT/GSK3β pathway, via the miR-363/PKCδ axis.[9] Furthermore, the derivative 2,4-DTBP is an activator of the Retinoid X Receptor Alpha (RXRα), a key component of the PPARγ/RXRα heterodimer involved in adipogenesis, identifying it as a potential obesogen.[10] In the context of inflammation, 2,4-DTBP can suppress the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.[4]

Data Presentation: Quantitative Analysis

The following tables summarize the quantitative data on the biological activities of 4-tert-Butyl-2-chlorophenol derivatives and related compounds.

Table 1: Physicochemical Properties of 4-tert-Butyl-2-chlorophenol

| Property | Value | Reference |

|---|---|---|

| CAS Number | 98-28-2 | [1][11] |

| Molecular Formula | C₁₀H₁₃ClO | [11] |

| Molecular Weight | 184.66 g/mol | [11] |

| LogP | 3.9 |[11] |

Table 2: Antimicrobial Activity of 2,4-Di-tert-butylphenol (Representative Derivative)

| Target Organism | Assay Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Cutibacterium acnes | Microdilution | 16 | [12] |

| MRSA (Clinical Isolates) | Broth Microdilution | 31.25 | [3] |

| Escherichia coli ATCC 25922 | Broth Microdilution | 50 | [3] |

| Staphylococcus aureus ATCC 29213 | Broth Microdilution | 0.78 |[3] |

Table 3: Comparative Antioxidant Activity (IC₅₀ Values)

| Compound | DPPH Assay (µg/mL) | ABTS Assay (µg/mL) | Reference |

|---|---|---|---|

| 2,4-Di-tert-butylphenol | 71.64 | 68.79 | [13] |

| BHT (Butylated Hydroxytoluene) | Data Varies | Data Varies | [7][14] |

| Trolox (Standard) | 3.77 | 2.93 | [15] |

Note: IC₅₀ values can vary based on specific assay conditions. A lower IC₅₀ value indicates greater antioxidant activity.

Table 4: Antitumor Activity of 2,4-Di-tert-butylphenol (Representative Derivative)

| Cell Line | Assay Type | IC₅₀ Value | Reference |

|---|---|---|---|

| HCT116 (Colorectal Cancer) | MTT Assay | 57.04 µM | [6] |

| HeLa (Cervical Cancer) | Not Specified | 10 µg/mL | [16] |

| MCF-7 (Breast Cancer) | Not Specified | 5 µg/mL |[17] |

Signaling Pathways and Mechanisms of Action

The biological effects of these phenolic compounds are mediated through their interaction with and modulation of specific cellular signaling pathways.

References

- 1. 4-tert-Butyl-2-chlorophenol | 98-28-2 | Benchchem [benchchem.com]

- 2. CAS 98-28-2: 4-tert-Butyl-2-chlorophenol | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Targeted inhibition of colorectal cancer proliferation: The dual‐modulatory role of 2,4‐DTBP on anti‐apoptotic Bcl‐2 and Survivin proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Impact of 4-tert-Butylphenol on Inflammation and Glycogen Metabolism in Cyprinus carpio L via the miR-363/PKCδ Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. 4-tert-Butyl-2-chlorophenol | C10H13ClO | CID 7380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs [mdpi.com]

- 17. researchgate.net [researchgate.net]

Unveiling the Antimicrobial and Biocidal Potential of 4-tert-Butyl-2-chlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-Butyl-2-chlorophenol, a chlorinated phenolic compound, has garnered interest for its antimicrobial and biocidal properties. This technical guide provides a comprehensive overview of its known characteristics, potential mechanisms of action, and detailed experimental protocols for its evaluation. While specific quantitative antimicrobial data for 4-tert-Butyl-2-chlorophenol is limited in publicly available literature, this document outlines the standardized methodologies to generate such critical data. To illustrate the expected outcomes of these experimental procedures, data for the structurally related and more extensively studied compound, 2,4-di-tert-butylphenol, is presented as a comparative reference. This guide aims to equip researchers with the necessary information and procedural frameworks to thoroughly investigate the antimicrobial and biocidal efficacy of 4-tert-Butyl-2-chlorophenol for potential applications in drug development and other scientific endeavors.

Introduction

4-tert-Butyl-2-chlorophenol is an organic compound characterized by a phenol ring substituted with a tert-butyl group at the para position and a chlorine atom at the ortho position.[1] This substitution pattern contributes to its chemical properties, including moderate lipophilicity, which may influence its biological activity.[2] Phenolic compounds, in general, are known for their antimicrobial properties, and chlorination can often enhance this activity. 4-tert-Butyl-2-chlorophenol is utilized in various industrial and commercial applications, including as a component in cleaning agents, personal care products, and as a preservative in some formulations, underscoring its recognized antimicrobial function.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 4-tert-Butyl-2-chlorophenol is provided in the table below. These properties are crucial for understanding its solubility, stability, and potential interactions in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃ClO | [3] |

| Molecular Weight | 184.66 g/mol | [3] |

| Appearance | Colorless to light yellow solid | [1] |

| CAS Number | 98-28-2 | [3] |

| LogP (Octanol/Water Partition Coefficient) | 3.9 | [3] |

Known Antimicrobial & Biocidal Properties and Mechanism of Action

The antimicrobial activity of phenolic compounds like 4-tert-Butyl-2-chlorophenol is generally attributed to their ability to interact with and disrupt microbial cells. The proposed mechanism of action involves the interaction of the phenolic group with microbial proteins and enzymes, potentially leading to their denaturation and inactivation.[2] The presence of a chlorine atom can further enhance its biocidal properties.

While specific signaling pathways for 4-tert-Butyl-2-chlorophenol's antimicrobial action have not been elucidated in the available literature, the general mechanism for phenolic compounds involves:

-

Disruption of Cell Membranes: The lipophilic nature of the compound allows it to partition into the lipid bilayer of microbial cell membranes, increasing permeability and leading to the leakage of essential intracellular components.

-

Enzyme Inhibition: The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, inhibiting their function and disrupting critical metabolic pathways.

-

Protein Denaturation: At higher concentrations, phenolic compounds can cause gross coagulation of cytoplasmic proteins, leading to cell death.

The following diagram illustrates a generalized workflow for investigating the mechanism of action of an antimicrobial compound.

Caption: Generalized workflow for investigating the mechanism of antimicrobial action.

Quantitative Antimicrobial Data (Comparative Example)

| Microorganism | Assay Type | Concentration (µg/mL) | Reference |

| Cutibacterium acnes | MIC | 16 | [4] |

| Staphylococcus aureus (MRSA) | MIC | 31.25 | [5] |

| Staphylococcus aureus (MRSA) | MBC | 31.25 | [5] |

Note: This data is for 2,4-di-tert-butylphenol and should be used for illustrative purposes only. The antimicrobial activity of 4-tert-Butyl-2-chlorophenol may differ.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antimicrobial and biocidal properties of 4-tert-Butyl-2-chlorophenol.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

-

4-tert-Butyl-2-chlorophenol

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microorganism suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard)

-

Sterile pipette and tips

-

Incubator

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 4-tert-Butyl-2-chlorophenol in a suitable solvent (e.g., DMSO) at a high concentration.

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solution with the sterile broth medium to achieve a range of desired concentrations.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Reading Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Caption: Experimental workflow for MIC determination by broth microdilution.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed after the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Materials:

-

Results from the MIC test

-

Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

-

Sterile pipette and tips or inoculating loop

-

Incubator

Procedure:

-

Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and subculture it onto a fresh agar plate.

-

Incubation: Incubate the agar plates at the optimal temperature and duration for the microorganism.

-

Reading Results: The MBC/MFC is the lowest concentration of the compound that results in no microbial growth on the agar plate.

Caption: Experimental workflow for MBC/MFC determination.

Conclusion

4-tert-Butyl-2-chlorophenol possesses recognized antimicrobial properties that warrant further detailed investigation. While a comprehensive dataset on its specific biocidal efficacy against a wide range of microorganisms is not yet available in the public domain, the standardized protocols outlined in this guide provide a clear pathway for generating such crucial data. The comparative data for 2,4-di-tert-butylphenol suggests that substituted phenols can exhibit significant antimicrobial activity. By employing rigorous and standardized experimental methodologies, researchers can effectively characterize the antimicrobial spectrum and potency of 4-tert-Butyl-2-chlorophenol, paving the way for its potential application in the development of new therapeutic agents or other antimicrobial solutions. Further research into its precise mechanism of action will also be critical in understanding its full potential and any potential for resistance development.

References

- 1. CAS 98-28-2: 4-tert-Butyl-2-chlorophenol | CymitQuimica [cymitquimica.com]

- 2. 4-tert-Butyl-2-chlorophenol | 98-28-2 | Benchchem [benchchem.com]

- 3. 4-tert-Butyl-2-chlorophenol | C10H13ClO | CID 7380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Identification of 2,4-Di-tert-Butylphenol as an Antimicrobial Agent Against Cutibacterium acnes Bacteria from Rwandan Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Toxicity and environmental impact of 4-tert-Butyl-2-chlorophenol

An In-depth Technical Guide on the Toxicity and Environmental Impact of 4-tert-Butyl-2-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-tert-Butyl-2-chlorophenol (4-t-BCP), a chlorinated alkylphenol, finds application as an intermediate in chemical synthesis, including the production of insecticides and phenolic resins.[1][2] Its chemical structure, featuring a phenolic ring with chlorine and tert-butyl substitutions, contributes to its stability, reactivity, and biological activity.[1][2] Widespread use has led to its detection in aquatic environments, raising concerns about its potential toxicity and persistence.[1] This document provides a comprehensive technical overview of the known toxicological profile and environmental fate of 4-tert-Butyl-2-chlorophenol, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes. The available data indicates that 4-t-BCP is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3] Like other related phenols, it exhibits endocrine-disrupting potential and is toxic to aquatic organisms.[4][5] Its environmental persistence is influenced by microbial and photocatalytic degradation pathways.[1][6]

Physicochemical Properties

The fundamental chemical and physical properties of 4-tert-Butyl-2-chlorophenol dictate its environmental distribution and biological interactions.

| Property | Value | Reference(s) |

| CAS Number | 98-28-2 | [3][7][8][9] |

| Molecular Formula | C₁₀H₁₃ClO | [3][7][8][9] |

| Molecular Weight | 184.66 g/mol | [3][7][8] |

| IUPAC Name | 4-tert-butyl-2-chlorophenol | [3] |

| Physical State | White to light yellow solid | [2] |

| Water Solubility | Limited | [2][10] |

| Log K_ow_ (XLogP3) | 3.9 | [3] |

Mammalian Toxicity

Toxicological assessments indicate that 4-tert-Butyl-2-chlorophenol poses several health hazards. The Globally Harmonized System (GHS) provides a classification of its acute effects.

Acute Toxicity

According to GHS classifications derived from 44 reports, 4-tert-Butyl-2-chlorophenol is categorized as follows:

-

Acute Oral Toxicity: Harmful if swallowed (Acute Tox. 4).[3]

-

Skin Corrosion/Irritation: Causes skin irritation (Skin Irrit. 2).[3]

-

Serious Eye Damage/Irritation: Causes serious eye damage (Eye Dam. 1).[3]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (STOT SE 3).[3]

Chronic Toxicity and Systemic Effects

Studies on related chlorophenols and alkylphenols provide insights into potential long-term effects.

-

Hepatic Effects: In animal studies, rats fed high concentrations (3000 ppm) of 4-t-BCP exhibited moderate liver changes.[1] Oral exposure to other chlorophenols has been shown to cause increased liver weight and hepatocellular hypertrophy in rats and mice.[11]

-

Neurological Effects: High exposure to related compounds like 4-chlorophenol can lead to headache, dizziness, and tremors.[12] Central nervous system effects, including lethargy and convulsions, have been observed in animals exposed to various chlorophenols.[13][14]

-

Renal and Hepatic Toxicity: The related compound 2,4-di-tert-butylphenol has been shown to cause hepatic and renal toxicity in both newborn and young rats.[15][16]

Endocrine Disruption

There is significant evidence that alkylphenols, including tert-butylphenols, act as endocrine-disrupting chemicals (EDCs).[17][18]

-

Mechanism of Action: These compounds can interact with various nuclear receptors.[19] For instance, 4-tert-octylphenol and other phenols have been shown to be estrogen receptor alpha (ERα) agonists and androgen receptor (AR) antagonists.[19] The phenolic group of 4-t-BCP can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity.[1]

-

Organism-Level Effects: In fish, exposure to 4-tert-butylphenol (a closely related compound) led to effects characteristic of an endocrine mode of action, including vitellogenin (VTG) induction in females and gonadal duct feminization in males at concentrations of 255 µg/L.

Ecotoxicity

4-tert-Butyl-2-chlorophenol and related compounds are recognized as being toxic to aquatic life.

Aquatic Toxicity

The environmental risk of 4-t-BCP is significant due to its toxicity to a range of aquatic organisms. The related compound, 4-tert-butylphenol, is classified as toxic to aquatic life (Aquatic Acute 2) and very toxic to aquatic life with long-lasting effects (Aquatic Chronic 1).

| Organism | Endpoint | Value (Concentration) | Duration | Compound Tested | Reference(s) |

| Zebrafish (Danio rerio) | Developmental Toxicity | 3, 6, and 12 µM | - | 4-tert-butylphenol | [5] |

| Green Algae (Chlamydomonas reinhardtii) | Growth Inhibition | Significant inhibition observed | - | 2-tert-butylphenol, 2,4-di-tert-butylphenol | [4] |

| Fathead Minnow (Pimephales promelas) | VTG Induction (LOEC) | 255 µg/L | 128 days | 4-tert-butylphenol |

-

Fish: Exposure of zebrafish embryos to 4-tert-butylphenol at concentrations of 3, 6, and 12 µM induced developmental abnormalities, cardiotoxicity, and hypopigmentation.[5] The toxic mechanism was found to involve oxidative stress and apoptosis initiated through the p53-bcl-2/bax-caspase-3 pathway.[5]

-

Algae: Tert-butylphenols, including 2-tert-butylphenol and 2,4-di-tert-butylphenol, significantly inhibit the growth and reduce the chlorophyll content of the freshwater green alga Chlamydomonas reinhardtii.[4]

Environmental Fate and Degradation

The persistence and movement of 4-tert-Butyl-2-chlorophenol in the environment are governed by several key processes.

| Parameter | Observation | Environmental Compartment | Reference(s) |

| Biodegradation | Can be completely degraded by Sphingobium fuliginis TIK-1 within 12 hours. | Water/Soil | [1] |

| Photodegradation | Up to 97% removal using Fe-doped TiO₂ nanoparticles under UV light. | Water | [1] |

| Atmospheric Half-life | Estimated at 3.2 hours (for 4-tert-butylphenol) via reaction with hydroxyl radicals. | Air | |

| Bioaccumulation | Low potential. BCF for 4-tert-butylphenol is 20-48 L/kg in carp. | Aquatic Biota | |

| Hydrolysis | Not expected to be a major degradation pathway. | Water |

-

Biodegradation: Certain microbes can effectively metabolize 4-t-BCP. For example, the bacterial strain Sphingobium fuliginis TIK-1 can use it as a sole carbon source, achieving complete degradation in 12 hours via a pathway involving hydroxylation to 4-tert-butylcatechol followed by meta-cleavage.[1]

-

Photodegradation: Advanced oxidation processes show potential for mitigating 4-t-BCP contamination. Photocatalytic degradation using Fe-doped TiO₂ nanoparticles under UV light achieved 97% removal efficiency.[1] Similarly, Ag₂CO₃ under simulated solar light completely degraded 5 ppm of 4-tert-butylphenol in 60 minutes.[6]

-

Bioaccumulation: The related compound 4-tert-butylphenol has a measured octanol-water partition coefficient (log K_ow_) of 3.3, indicating a low potential for bioaccumulation. A bioconcentration factor (BCF) of 20-48 L/kg was reported in carp, further supporting a low potential to bioconcentrate in fish.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological and environmental fate studies. Below are representative protocols for key experiments.

Protocol: Algal Growth Inhibition Test (Adapted from OECD TG 201)

This test assesses the effects of a substance on the growth of a freshwater green alga, such as Chlamydomonas reinhardtii.

-

Test Organism: An exponentially growing, non-axenic culture of Chlamydomonas reinhardtii.

-

Test Medium: Prepare a standard algal growth medium (e.g., OECD TG 201 medium) and sterilize.

-

Preparation of Test Solutions: Prepare a stock solution of 4-tert-Butyl-2-chlorophenol in a suitable solvent. Create a series of test concentrations by diluting the stock solution in the test medium. Include a control (medium only) and a solvent control if applicable.

-

Inoculation: Inoculate test flasks with a sufficient volume of algal culture to achieve an initial cell concentration of approximately 10⁴ cells/mL.

-

Incubation: Incubate the flasks for 72 hours under continuous, uniform fluorescent lighting (60-120 µE·m⁻²·s⁻¹) and constant temperature (21-24°C), with continuous shaking.

-

Measurement: Measure the algal biomass (e.g., via cell counts using a hemocytometer or flow cytometer, or indirectly using fluorescence) at 24, 48, and 72 hours.

-

Data Analysis: For each test concentration, calculate the average specific growth rate. Determine the EC₅₀ (the concentration causing a 50% reduction in growth rate) by plotting the percentage inhibition of the growth rate against the logarithm of the test concentration.

Protocol: In Vitro Endocrine Disruption Assay (Yeast Two-Hybrid Bioassay)

This protocol evaluates the potential of a chemical to act as an agonist or antagonist of a specific nuclear receptor (e.g., ERα, AR).

-

Yeast Strain: Use a recombinant yeast strain (e.g., Saccharomyces cerevisiae) engineered to express the human receptor of interest (e.g., ERα) and a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of a hormone-responsive element.

-

Culture Preparation: Grow the yeast strain in a selective medium to mid-log phase.

-

Exposure: In a 96-well microplate, expose the yeast cells to a range of concentrations of 4-tert-Butyl-2-chlorophenol.

-

Agonist Assay: Test the compound alone. Include a positive control (e.g., 17β-estradiol for ERα) and a negative/solvent control.

-

Antagonist Assay: Co-expose the cells to the test compound and a fixed concentration of the natural ligand (e.g., 17β-estradiol).

-

-

Incubation: Incubate the plates at 30°C for a defined period to allow for receptor binding and reporter gene expression.

-

Reporter Gene Assay: Measure the activity of the reporter gene product. For β-galactosidase, add a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG) and measure the colorimetric change (absorbance at 405 nm).

-

Data Analysis:

-

Agonist Activity: Plot the reporter gene activity against the log of the test compound concentration to determine the EC₅₀.

-

Antagonist Activity: Plot the inhibition of the agonist-induced response against the log of the test compound concentration to determine the IC₅₀.

-

Visualizations: Pathways and Processes

Diagrams created using the DOT language provide clear visual representations of complex systems and workflows.

Caption: Environmental fate and transport pathways for 4-tert-Butyl-2-chlorophenol.

Caption: Experimental workflow for the Algal Growth Inhibition Test (OECD TG 201).

Caption: Proposed apoptotic pathway induced by 4-tert-butylphenol in zebrafish.

References

- 1. 4-tert-Butyl-2-chlorophenol | 98-28-2 | Benchchem [benchchem.com]

- 2. CAS 98-28-2: 4-tert-Butyl-2-chlorophenol | CymitQuimica [cymitquimica.com]

- 3. 4-tert-Butyl-2-chlorophenol | C10H13ClO | CID 7380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The evaluation of endocrine disrupting effects of tert-butylphenols towards estrogenic receptor α, androgen receptor and thyroid hormone receptor β and aquatic toxicities towards freshwater organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The toxicity of 4-tert-butylphenol in early development of zebrafish: morphological abnormality, cardiotoxicity, and hypopigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 4-tert-Butyl-2-chlorophenol [webbook.nist.gov]

- 8. scbt.com [scbt.com]

- 9. 4-tert-Butyl-2-chlorophenol [webbook.nist.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. nj.gov [nj.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. tera.org [tera.org]

- 16. Exposure to environmental levels of 2,4-di-tert-butylphenol affects digestive glands and induces inflammation in Asian Clam (Corbicula fluminea) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 4-tert-butylphenol | Endocrine Disruptor List [edlists.org]

- 18. Ecotoxicological Estimation of 4-Cumylphenol, 4-t-Octylphenol, Nonylphenol, and Volatile Leachate Phenol Degradation by the Microscopic Fungus Umbelopsis isabellina Using a Battery of Biotests [mdpi.com]

- 19. In vitro profiling of endocrine disrupting effects of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

4-tert-Butyl-2-chlorophenol: An In-Depth Technical Guide on its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-Butyl-2-chlorophenol is a substituted phenolic compound with recognized antimicrobial properties, utilized in various industrial and consumer products.[1] While its broad biological activity is established, a detailed understanding of its specific molecular mechanisms of action is an area of ongoing investigation. This technical guide synthesizes the available direct and inferred knowledge regarding the biological activities of 4-tert-Butyl-2-chlorophenol and its structurally related analogs. By examining the effects of similar compounds, this document elucidates potential molecular targets and signaling pathways, providing a framework for future research and development. The information presented herein is intended to support researchers, scientists, and drug development professionals in exploring the therapeutic and toxicological profiles of this class of compounds.

Introduction

4-tert-Butyl-2-chlorophenol (4-t-BCP) is a chlorinated alkylphenol characterized by a phenolic hydroxyl group, a tert-butyl group at the para position, and a chlorine atom at the ortho position.[1][2] This chemical structure contributes to its lipophilicity and its ability to interact with biological macromolecules.[1] The phenolic group can participate in hydrogen bonding, while the chlorine atom can engage in halogen bonding, collectively influencing its interactions with proteins and enzymes.[1] The bulky tert-butyl group provides steric hindrance, which can affect its binding affinity and reactivity.[1] While its primary application has been as an antimicrobial agent in disinfectants and preservatives, emerging research on related phenolic compounds suggests a broader range of biological activities, including potential roles in modulating key cellular signaling pathways.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-tert-Butyl-2-chlorophenol is essential for interpreting its biological activity.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃ClO | [2][3] |

| Molecular Weight | 184.66 g/mol | [2][3] |

| CAS Number | 98-28-2 | [2][3] |

| Appearance | White to light yellow solid | |

| logP (Octanol-Water Partition Coefficient) | 3.9 |

Known Biological Activities and Applications

4-tert-Butyl-2-chlorophenol is primarily recognized for its antimicrobial properties and is a component in various commercial products.

-

Antimicrobial Agent: It is utilized in household cleaning agents, personal care products like soaps and deodorants, and medical disinfectants to inhibit bacterial growth.[1]

-

Industrial Additive: It serves as a preservative in lubricants, paints, and solvents.[1]

Potential Mechanisms of Action Inferred from Structurally Related Compounds

Direct experimental data on the specific molecular mechanisms of 4-tert-Butyl-2-chlorophenol are limited. However, significant insights can be gleaned from studies on structurally analogous compounds. These analogs provide plausible models for the biological activity of 4-tert-Butyl-2-chlorophenol.

Induction of Apoptosis via the Mitochondrial Intrinsic Pathway

Research on 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol , a compound sharing the 4-tert-butylphenol core, demonstrates potent pro-apoptotic activity in cancer cells.[4][5][6] This provides a strong hypothetical mechanism for 4-tert-Butyl-2-chlorophenol.

The proposed pathway involves:

-

Downregulation of Bcl-2: The anti-apoptotic protein Bcl-2 is suppressed, leading to increased mitochondrial outer membrane permeabilization.[4]

-

Caspase Activation: This leads to the activation of initiator caspase-9 and executioner caspase-3, key mediators of the intrinsic apoptotic pathway.[4]

-

Inhibition of Cell Survival Signaling: The compound also inhibits the Src/AKT/STAT3 signaling cascade, a critical pathway for cell survival and proliferation.[4]

References

- 1. 4-tert-Butyl-2-chlorophenol | 98-28-2 | Benchchem [benchchem.com]

- 2. 4-tert-Butyl-2-chlorophenol [webbook.nist.gov]

- 3. PubChemLite - 4-tert-butyl-2-chlorophenol (C10H13ClO) [pubchemlite.lcsb.uni.lu]

- 4. 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol induces pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol induces pro-apoptotic activity [kjpp.net]

- 6. [PDF] 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol induces pro-apoptotic activity | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Solubility of 4-tert-Butyl-2-chlorophenol

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility characteristics of 4-tert-Butyl-2-chlorophenol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on summarizing the qualitative solubility and presenting a detailed experimental protocol for its quantitative determination.

Core Concepts: Understanding Solubility

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from chemical synthesis and formulation to its bioavailability in drug development. It is primarily governed by the principle of "like dissolves like," where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. The molecular structure of 4-tert-Butyl-2-chlorophenol, featuring a polar hydroxyl group, a non-polar tert-butyl group, and a chlorine atom, results in a nuanced solubility profile.

Data Presentation: Solubility Profile

| Solvent | Qualitative Solubility | Rationale |

| Water | Limited Solubility | The presence of the large, non-polar tert-butyl group significantly reduces its ability to form hydrogen bonds with water molecules, leading to poor aqueous solubility. |

| Ethanol | Soluble | Ethanol's structure includes both a polar hydroxyl group and a non-polar ethyl group, allowing it to effectively solvate both the polar and non-polar regions of 4-tert-Butyl-2-chlorophenol. |

| Acetone | Soluble | Acetone is a polar aprotic solvent that can interact favorably with the polar functional groups of the solute. |

| Chloroform | Slightly Soluble | As a relatively non-polar solvent, chloroform shows some affinity for the non-polar aspects of the molecule. |

| Ethyl Acetate | Slightly Soluble | Ethyl acetate has moderate polarity and can engage in dipole-dipole interactions, leading to some degree of solubilization. |

Experimental Protocols: Quantitative Solubility Determination

To obtain precise solubility values, a well-defined experimental protocol is essential. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[1] This method involves allowing a compound to reach equilibrium in a solvent and then measuring the concentration of the dissolved solute.

Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the steps to determine the solubility of 4-tert-Butyl-2-chlorophenol in a given solvent.

1. Materials:

-

4-tert-Butyl-2-chlorophenol (solid, high purity)

-

Selected solvent (analytical grade)

-

Glass scintillation vials or flasks with tight-sealing caps

-

Orbital shaker or shaking incubator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm pore size, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a similar quantitative analytical instrument

-

Volumetric glassware

2. Procedure:

-

Preparation of the Slurry: Add an excess amount of solid 4-tert-Butyl-2-chlorophenol to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium with a saturated solution has been achieved.[2]

-

Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). The mixture should be agitated for a sufficient duration to ensure equilibrium is reached. Typically, this requires 24 to 72 hours.[3] It is recommended to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the solution has plateaued.

-

Phase Separation: Once equilibrium is reached, remove the vial from the shaker and allow the excess solid to sediment. For more complete separation, the sample can be centrifuged.[4]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic solid particles.[4]

-

Quantification:

-

Prepare a series of standard solutions of 4-tert-Butyl-2-chlorophenol in the same solvent with known concentrations.

-

Analyze both the filtered sample and the standard solutions using a validated analytical method, such as HPLC-UV.

-

Construct a calibration curve by plotting the instrument response (e.g., peak area) against the concentration of the standards.

-

Determine the concentration of 4-tert-Butyl-2-chlorophenol in the experimental sample by interpolation from the calibration curve.

-

3. Data Reporting: The solubility is reported as the mean concentration of the saturated solution, typically in units of µg/mL or mM, at the specified temperature.

Mandatory Visualization

The following diagrams illustrate the logical relationships in solubility and the experimental workflow.

Caption: Factors influencing the solubility of a compound.

Caption: Experimental workflow for the shake-flask solubility method.

References

4-tert-Butyl-2-chlorophenol safety, handling, and MSDS information